8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Description
8-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline is a fluorinated heterocyclic compound with a fused pyrazino-isoquinoline scaffold. Its synthesis involves directed ortho-lithiation of 8-fluoro-3,4-dihydroisoquinoline, followed by fluorine–amine exchange, alkylation, or reduction to yield tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c13-11-3-1-2-10-9(11)4-6-15-7-5-14-8-12(10)15/h1-3,12,14H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKACMCSEGGICSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC2C3=C1C(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazino-Isoquinoline Core
Fluorine vs. Chlorine Substituents
- 8-Fluoro Derivative :
- Limited synthetic versatility compared to fluorine-substituted analogues .
Positional Isomerism
- 9-Methoxy Derivative (9-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline): Methoxy groups increase electron density on the aromatic ring, which may reduce oxidative metabolism but enhance affinity for receptors requiring electron-rich ligands .
Core Modifications: Pyrazino-Isoquinoline vs. Other Heterocycles
Pyrazino[2,1-a]isoquinoline vs. Pyridoindoles
- Pyrazino-Isoquinoline Core: Exhibits conformational rigidity due to fused bicyclic structure, favoring interactions with CNS targets like monoamine transporters . Example: cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline (7a) showed atypical antidepressant activity comparable to mianserin .
- Pyrido[4,3-b]indole Derivatives :
Comparison with Quinazolinones
- Isoquinolinoquinazolinones (e.g., 3-Chloro-10,11-dimethoxy-5H-isoquinolino[2,3-c]quinazolin-8(6H)-one): Quinazolinone moieties introduce hydrogen-bonding sites, improving solubility but increasing molecular weight (~338 g/mol) . Less suited for CNS applications due to higher polarity compared to pyrazino-isoquinolines (~206–222 g/mol) .
Stereochemical and Functional Group Impacts
Methyl and Phenyl Substitutions
- 2-Methyl-7-Phenyl Derivatives (e.g., cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline): Methyl groups enhance metabolic stability, while phenyl rings introduce steric bulk, modulating receptor selectivity . The (+)-S,S enantiomer of 7a demonstrated superior antidepressant activity, highlighting the importance of stereochemistry .
Amino and Alkyl Substituents
- 1-Substituted 8-Amino Derivatives (e.g., 1-Phenyl-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline): Amino groups enable hydrogen bonding with targets like kinases or GPCRs, but may reduce CNS penetration due to increased polarity .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | logP* | Key Substituents | CNS Penetration Potential |
|---|---|---|---|---|
| 8-Fluoro-pyrazino-isoquinoline | 206.12 | 2.1 | Fluorine at C8 | High |
| 10-Chloro-pyrazino-isoquinoline | 222.71 | 2.8 | Chlorine at C10 | Moderate |
| cis-2-Methyl-7-phenyl-pyrazino-isoquinoline | 280.38 | 3.5 | Methyl, Phenyl | High |
| 9-Methoxy-pyrazino-isoquinoline | 218.29 | 1.9 | Methoxy at C9 | Low |
*Calculated using fragment-based methods.
Biological Activity
8-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline (CAS: 1082871-93-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound based on existing literature and research findings.
This compound has a complex structure characterized by a fused isoquinoline system. The presence of a fluorine atom at the 8-position is notable as it may influence the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅FN |
| Molecular Weight | 195.25 g/mol |
| CAS Number | 1082871-93-9 |
Anticancer Properties
Research has indicated that derivatives of isoquinoline compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study on related isoquinoline derivatives reported that modifications can enhance their effectiveness against MBA-MB-231 breast cancer cells. The introduction of specific substituents on the piperazine moiety was found to improve cytotoxicity significantly. The strongest derivative in that study had an IC50 value of 5.12 ± 0.11 μM against these cells .
The mechanism through which isoquinoline derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax. This shift in protein expression leads to the activation of caspases and subsequent apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of isoquinoline derivatives suggests favorable absorption and distribution characteristics. Studies indicate that these compounds can effectively penetrate tissue compartments, making them suitable candidates for further development as therapeutic agents .
Case Studies
Several studies have focused on the synthesis and evaluation of biological activity for compounds related to this compound:
- Cytotoxic Evaluation : A study synthesized various derivatives and tested them against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity compared to the parent compound .
- Mechanistic Insights : Another research effort explored how specific modifications affected the apoptotic pathways in cancer cells. The findings highlighted that certain derivatives could effectively induce S phase cell cycle arrest by altering cyclin-dependent kinase (CDK) levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
